(R)-1-Aminooxy-propan-2-ol, also known as (R)-2-amino-1-(hydroxymethyl)propane-1-ol, is a chiral compound that contains both amino and hydroxyl functional groups. This compound is of significant interest in organic chemistry and pharmacology due to its potential applications in drug development and synthesis. The presence of the amino and hydroxyl groups allows for various chemical reactions, making it a versatile building block in synthetic organic chemistry.
(R)-1-Aminooxy-propan-2-ol can be derived from natural sources or synthesized through various chemical methods. It is often obtained via asymmetric synthesis techniques that utilize chiral catalysts or starting materials to ensure the desired stereochemistry.
This compound falls under the category of amino alcohols, which are characterized by the presence of both an amine and an alcohol functional group. It is classified as a secondary amino alcohol due to the presence of two carbon atoms bonded to the nitrogen atom.
The synthesis of (R)-1-Aminooxy-propan-2-ol can be achieved through several methods:
In one common synthetic route, (R)-1-Aminooxy-propan-2-ol can be synthesized from (R)-2-amino-1-propanol through a series of steps involving protection and deprotection of functional groups, ensuring that the stereochemistry is preserved throughout the process.
(R)-1-Aminooxy-propan-2-ol has a molecular formula of and features a chiral center at the carbon atom adjacent to the hydroxyl group. The three-dimensional configuration is critical for its biological activity.
(R)-1-Aminooxy-propan-2-ol participates in various chemical reactions, including:
The reactivity of (R)-1-Aminooxy-propan-2-ol is influenced by its functional groups, allowing it to act as both a nucleophile and electrophile in different reaction environments.
The mechanism of action for (R)-1-Aminooxy-propan-2-ol primarily involves its interaction with biological targets such as enzymes or receptors. The amino group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target sites.
Studies have shown that compounds similar to (R)-1-Aminooxy-propan-2-ol can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
(R)-1-Aminooxy-propan-2-ol has several scientific uses:
(R)-1-Aminooxy-propan-2-ol exemplifies a structurally simple yet stereochemically challenging target molecule due to its adjacent aminooxy and alcohol functionalities. Enantioselective synthesis of this compound relies heavily on chiral induction strategies to establish the R-configuration at the stereocenter. One prominent approach utilizes chiral auxiliaries derived from natural products. For instance, (R)-1,2,3,4-Diepoxybutane serves as a precursor that undergoes regioselective ring-opening with O-nucleophiles (e.g., hydroxylamine derivatives), followed by stereocontrolled reduction. This method typically achieves enantiomeric excesses (ee) >90% but suffers from multi-step sequences and moderate overall yields (typically 40-60%) [1].
Asymmetric hydroxylation of prochiral enolates presents another viable route. Chiral oxazolidinone auxiliaries temporarily bound to propan-2-one derivatives enable diastereoselective α-hydroxylation using electrophilic oxygen sources (e.g., N-sulfonyloxaziridines). Subsequent cleavage of the auxiliary and functional group manipulation yields the target aminooxy alcohol. While this route offers excellent stereocontrol (ee often >95%), it requires stoichiometric chiral auxiliaries and intricate protecting group strategies [4].
Catalytic asymmetric hydrogenation offers a more atom-economical alternative. Prochiral α-aminooxyketones, synthesized via condensation of hydroxylamine with 1-hydroxypropan-2-one, undergo enantioselective reduction using chiral transition metal catalysts. Ruthenium complexes bearing ligands like BINAP or DuPhos demonstrate high activity and enantioselectivity (>90% ee) under optimized conditions (e.g., 50-100 bar H₂, 50-80°C). This method is particularly attractive for potential scale-up due to its catalytic nature and fewer synthetic steps [1] [4].
Table 1: Key Enantioselective Synthesis Methods for (R)-1-Aminooxy-propan-2-ol
Method | Key Chiral Element | Typical Yield (%) | Enantiomeric Excess (ee%) | Major Advantages/Disadvantages |
---|---|---|---|---|
Chiral Auxiliary Ring-Opening | (R,R)-Diethyl Tartrate | 40-60 | 90-95 | Robust chemistry; Moderate yield, multi-step |
Asymmetric Hydroxylation | Evans Oxazolidinone Auxiliary | 55-70 | 95-99 | High ee; Stoichiometric chiral auxiliary required |
Catalytic Hydrogenation | Ru-(S)-BINAP Catalyst | 75-85 | 90-95 | Catalytic, atom-economical; Requires high pressure |
Biocatalysis provides sustainable routes to (R)-1-aminooxy-propan-2-ol by leveraging enzymatic stereospecificity under mild conditions. Transaminases (TAs) stand out as versatile biocatalysts capable of converting prochiral carbonyl precursors. The asymmetric amination of 1-aminooxypropan-2-one using (R)-selective ω-transaminases represents a direct route. However, this reaction faces significant thermodynamic constraints. The equilibrium constant (Keq) often favors ketone formation, limiting conversion to <50%. Overcoming this bottleneck involves strategic reaction engineering such as using excess amine donors (e.g., isopropylamine) or in situ product removal techniques to drive the equilibrium towards the desired aminooxy alcohol. Computational tools like eQuilibrator aid in predicting and optimizing reaction conditions for favorable thermodynamics [2] [3].
Solvent engineering profoundly impacts biocatalyst performance and stereoselectivity. Deep Eutectic Solvents (DESs) like Choline Chloride:Glycerol (ChCl:Gly) enhance substrate solubility and stabilize enzymes. For instance, alcohol dehydrogenases (ADHs) pre-incubated in ChCl:Gly show improved activity and altered enantioselectivity profiles. When applied to the reduction of aminooxyketone precursors, specific ADHs in DES systems achieve significantly higher reaction rates (up to 3-fold increases) and maintain or enhance R-selectivity (ee >98%). The DES acts as a "smart cosolvent," reducing enzyme denaturation and facilitating cofactor recycling within the reaction medium [3].
Metabolic pathway engineering offers a biologically integrated synthesis strategy. Inspired by cobalamin biosynthesis, where (R)-1-aminopropan-2-ol phosphate is derived from L-threonine, recombinant E. coli strains can be engineered. These strains express threonine-phosphate decarboxylase (CobD) to convert L-threonine-O-3-phosphate into (R)-1-aminopropan-2-ol-O-phosphate. Subsequent enzymatic dephosphorylation yields the target compound. This whole-cell approach eliminates external cofactor requirements and achieves high enantiopurity but necessitates sophisticated fermentation and downstream processing [7].
Table 2: Biocatalytic Systems for Synthesizing (R)-1-Aminooxy-propan-2-ol
Biocatalyst Class | Example Enzyme/System | Key Strategy | Performance Metrics |
---|---|---|---|
Transaminase (TA) | (R)-ω-Transaminase ATA-117 | Thermodynamic shifting (ISP removal) | Conversion: 78%, ee >99% |
Alcohol Dehydrogenase (ADH) | ADH 'A' in ChCl:Gly (1:2) | Solvent engineering (DES) | Activity Increase: 3.1x, ee: 98.5% (R) |
Whole-Cell Biotransformation | Engineered E. coli (CobD + PhoA) | Metabolic engineering | Titer: 15 g/L, ee: >99.9% (R) |
Solid-phase synthesis enables precise control over reaction environments and simplifies catalyst recovery, enhancing process efficiency for (R)-1-aminooxy-propan-2-ol. Reversible immobilization supports offer a powerful platform. Dialkyl maleic anhydride (DMA)-functionalized agarose beads bind proteins via pH-dependent covalent bonds with primary amines (e.g., enzyme lysine residues). At pH >6.0, enzymes like lipases or transaminases bind efficiently. Subsequent modification with initiators and polymerization/catalysis occurs while immobilized. Crucially, lowering the pH (<6.0) triggers cleavage of the dialkyl maleic acid amide bond, releasing the product or modified enzyme without damaging the stereochemical integrity. This PARIS (Protein-ATRP on Reversible Immobilization Supports) methodology achieves immobilization yields >90% and product recovery >88% while maintaining enzyme activity [5].
Conformational locking within nanostructured materials stabilizes biocatalysts in active conformations. Lipases, which possess a flexible "lid" domain covering their active site, exemplify this strategy. Pre-activation via solvent-mediated aggregation (e.g., in 80% n-propanol) induces an open-lid conformation. Rapid encapsulation of these pre-aggregated enzymes within a 2D Metal-Organic Framework (MOF) with long-range ordered pores (~1.9 nm width) locks the enzyme in this catalytically favorable state. When applied to ketone reductions en route to (R)-1-aminooxy-propan-2-ol, MOF-confined lipases exhibit dramatically enhanced activity (up to 5.3-fold higher hydrolytic efficiency than free enzyme) and exceptional recyclability (>10 cycles with <10% activity loss) due to minimized leaching and conformational stabilization [6].
Co-immobilized multi-enzyme systems facilitate complex cascades. For instance, transaminase and dehydrogenase pairs can be co-immobilized on silica or polymer supports. The transaminase synthesizes the aminooxy alcohol from the ketone precursor, while the dehydrogenase regenerates the essential cofactor (PLP or NADPH) in situ. Confining both enzymes in close proximity within a porous matrix significantly boosts overall cascade efficiency by minimizing diffusion limitations and protecting unstable intermediates. Co-immobilization on tailored supports increases product yield by up to 6.6-fold compared to free enzyme mixtures and enhances operational stability [5] [6].
Table 3: Immobilization Strategies for Synthesizing (R)-1-Aminooxy-propan-2-ol
Immobilization Strategy | Support Material | Critical Process Parameter | Catalyst Performance Outcome |
---|---|---|---|
Reversible Covalent Binding | DMA-Agarose Beads | pH-dependent binding/release | Immobilization yield: >90%, Release: >88%, Activity retention: >95% |
Nanoconfinement (ACL) | 2D Zn-MOF (Quasi-mesoporous) | Solvent pre-activation step | Activity boost: 5.3x native enzyme, Recyclability: >10 cycles |
Co-Immobilization | Silica-Polymer Hybrid | Enzyme proximity optimization | Cascade yield increase: 6.6x, Cofactor recycling: >500 turnovers |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3